molecular formula C12H18O2 B7814361 1-(3-Methyl-4-n-propoxyphenyl)ethanol

1-(3-Methyl-4-n-propoxyphenyl)ethanol

Cat. No.: B7814361
M. Wt: 194.27 g/mol
InChI Key: FVDOJSSGHSRCKJ-UHFFFAOYSA-N
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Description

1-(3-Methyl-4-n-propoxyphenyl)ethanol is a substituted phenyl ethanol derivative featuring a 3-methyl group and a 4-n-propoxy substituent on the aromatic ring, attached to an ethanol moiety. The compound has been listed as discontinued by CymitQuimica, possibly indicating challenges in synthesis, stability, or commercial demand .

Properties

IUPAC Name

1-(3-methyl-4-propoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-4-7-14-12-6-5-11(10(3)13)8-9(12)2/h5-6,8,10,13H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDOJSSGHSRCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methyl-4-n-propoxyphenyl)ethanol can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 3-methylphenol with n-propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methyl-4-n-propoxyphenyl)ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation of the compound can be achieved using oxidizing agents such as chromyl chloride (CrO₂Cl₂) or potassium permanganate (KMnO₄) under acidic conditions.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst.

  • Substitution: Substitution reactions may involve the replacement of the propoxy group with other functional groups using nucleophilic substitution reactions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding aldehydes, ketones, or carboxylic acids.

  • Reduction: Reduction reactions can produce alcohols or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted phenyl compounds.

Scientific Research Applications

1-(3-Methyl-4-n-propoxyphenyl)ethanol has several scientific research applications across different fields:

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It serves as a building block in the design of bioactive compounds and pharmaceuticals.

  • Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(3-Methyl-4-n-propoxyphenyl)ethanol exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific biological system and the intended therapeutic effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural similarities with 1-(3-Methyl-4-n-propoxyphenyl)ethanol, differing in substituents or functional groups:

Table 1: Structural Comparison of Key Compounds
Compound Name Key Features Functional Groups Molecular Formula CAS Number Reference
This compound 3-methyl, 4-n-propoxy phenyl group; ethanol backbone Alcohol, ether Not provided Not available
1-[3-Amino-4-(benzyloxy)phenyl]-2-{benzyl[1-(4-methoxyphenyl)-2-propanyl]amino}ethanol 3-amino, 4-benzyloxy phenyl group; secondary amine, benzyl substituents Alcohol, amine, benzyloxy, ether C₃₂H₃₆N₂O₃ 43229-68-1
1-{4-[2-Hydroxy-3-(isopropylamino)propoxy]-3-(propoxymethyl)phenyl}ethanone 4-hydroxypropoxy chain; isopropylamino group; ketone instead of alcohol Ketone, ether, amine C₁₈H₂₇NO₄ 104449-98-1
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol Branched alkylphenoxy chain; ethoxyethanol backbone Alcohol, ether C₁₆H₂₆O₃ 9036-19-5
1-(4-Methyl-3-nitrophenyl)ethanone Nitro and methyl substituents; ketone functional group Ketone, nitro C₉H₉NO₃ 5333-27-7

Key Differences and Implications

Functional Group Impact
  • Alcohol vs. Ketone: The target compound’s alcohol group (this compound) enhances hydrogen-bonding capacity compared to the ketone in 1-{4-[2-Hydroxy-3-(isopropylamino)propoxy]-3-(propoxymethyl)phenyl}ethanone . This difference may influence solubility and reactivity in synthetic pathways.
Substituent Effects
  • Alkyl Chain Length: The n-propoxy group in the target compound provides intermediate lipophilicity compared to the shorter methoxy group in ’s compound and the longer branched chain in 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol . This affects membrane permeability in biological systems or solubility in organic solvents.

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